Enhanced Lipophilicity (XLogP3-AA = 4.2) vs. Non-Chlorinated Trichloroethyl Butyrate Esters Drives Differential Partitioning Behavior
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 4.2, which is estimated to be approximately 1.0–1.5 log units higher than the non-2-chloro analog 2,2,2-trichloroethyl 2-ethylbutyrate (CAS 4189-10-0, C8H13Cl3O2, MW 247.5) and approximately 2.0 log units higher than unsubstituted 2,2,2-trichloroethyl butyrate (C6H9Cl3O2), based on the well-established positive contribution of the additional chlorine atom to logP [1][2]. The computed logP of 4.2 for the target compound (PubChem, 2025 release) translates to an approximately 125-fold higher predicted octanol/water partitioning ratio compared to a hypothetical logP 2.2 analog [1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 (PubChem computed) |
| Comparator Or Baseline | 2,2,2-Trichloroethyl 2-ethylbutyrate (CAS 4189-10-0): logP estimated at ~2.8–3.2 (no published experimental value available; estimate based on 2 chlorine atom difference and standard Hansch π for aliphatic chlorine ~+0.2–0.4 per Cl); 2,2,2-Trichloroethyl butyrate: logP estimated at ~2.0–2.4 |
| Quantified Difference | ΔlogP ≈ +1.0 to +2.0 (estimated); ~10- to 100-fold higher predicted partitioning |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); comparator logP values are estimated by structure-activity relationship, not experimentally measured for these specific compounds |
Why This Matters
Higher logP directly influences membrane permeability, tissue distribution, and formulation requirements in prodrug design, and can be a decisive factor when selecting a butyrate ester with optimal pharmacokinetic partitioning for a given therapeutic or agrochemical application.
- [1] PubChem Compound Summary: Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester (CID 44841). Computed XLogP3-AA = 4.2. National Center for Biotechnology Information (2025). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (Standard Hansch π values for aliphatic chlorine substituents.) View Source
